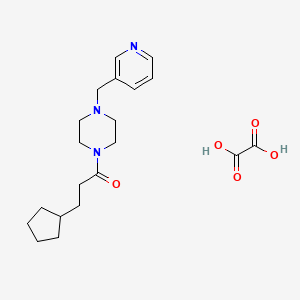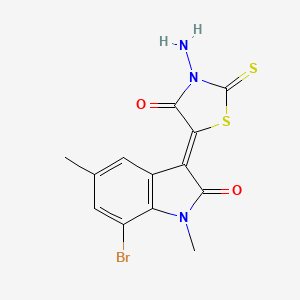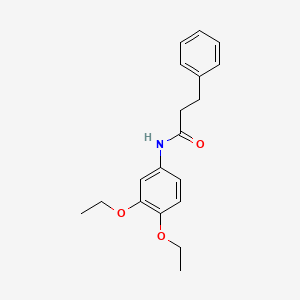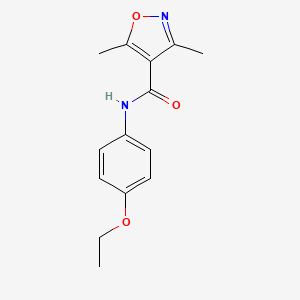
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用机制
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate acts as a competitive antagonist at the NMDA receptor, binding to the receptor site and blocking the action of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs), which are the electrical signals that neurons use to communicate with each other. By blocking NMDA receptors, 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate can modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
Biochemical and Physiological Effects:
In addition to its effects on synaptic plasticity, 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. These include modulation of neurotransmitter release, regulation of ion channel activity, and alteration of gene expression. 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity and other physiological processes. However, 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate also has some limitations, including its relatively short half-life and potential for off-target effects at high concentrations.
未来方向
There are many potential future directions for research on 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate and related compounds. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used to study the role of NMDA receptors in disease states such as Alzheimer's disease and schizophrenia. Another area of interest is the use of 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate and related compounds as neuroprotective agents in the treatment of stroke, traumatic brain injury, and other neurological disorders. Finally, there is a growing interest in the use of 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate and related compounds as tools for studying the role of NMDA receptors in the development of addiction and other psychiatric disorders.
合成方法
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate can be synthesized using a variety of methods, but one of the most common is the reaction of 3-cyclopentylpropanoic acid with 3-(pyridin-3-ylmethyl)piperazine in the presence of oxalyl chloride. This reaction yields 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate in the form of its oxalate salt, which is typically used in scientific research.
科学研究应用
1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been shown to act as a potent NMDA receptor antagonist, which has led to its use in studying the role of NMDA receptors in synaptic plasticity, learning, and memory. In pharmacology, 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been used as a reference compound to evaluate the activity of other drugs that target NMDA receptors. In drug discovery, 1-(3-cyclopentylpropanoyl)-4-(3-pyridinylmethyl)piperazine oxalate has been used as a starting point for the development of new NMDA receptor antagonists with improved pharmacological properties.
属性
IUPAC Name |
3-cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O.C2H2O4/c22-18(8-7-16-4-1-2-5-16)21-12-10-20(11-13-21)15-17-6-3-9-19-14-17;3-1(4)2(5)6/h3,6,9,14,16H,1-2,4-5,7-8,10-13,15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYNKRPNWYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CN=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propan-1-one;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)
![ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-2,6-dimethylnicotinate hydrochloride](/img/structure/B4970984.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B4970986.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B4971016.png)

![N-benzyl-5-[(2,5-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4971023.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B4971035.png)


![2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4971047.png)
![1-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)acetone hydrochloride](/img/structure/B4971050.png)
![N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)
![2-({N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4971071.png)